(R)-5-phenyloxazolidin-2-one
Overview
Description
®-5-Phenyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a phenyl group, makes it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of ®-5-phenyloxazolidin-2-one can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-5-Phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
®-5-Phenyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: ®-5-Phenyloxazolidin-2-one derivatives have shown potential as antimicrobial agents, particularly against resistant bacterial strains.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals, where chiral purity is crucial for efficacy and safety.
Mechanism of Action
The mechanism of action of ®-5-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereochemical control in various reactions. This stereocontrol is achieved through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the oxazolidinone ring and the substrate. The resulting diastereomeric intermediates can be selectively transformed into enantiomerically pure products.
Comparison with Similar Compounds
- (S)-5-Phenyloxazolidin-2-one
- ®-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
Comparison: Compared to its analogs, ®-5-phenyloxazolidin-2-one offers unique advantages in terms of stereocontrol and reactivity. Its phenyl group provides additional steric and electronic effects, enhancing its ability to induce chirality in substrates. Additionally, the specific configuration of the oxazolidinone ring in ®-5-phenyloxazolidin-2-one allows for more efficient and selective transformations in asymmetric synthesis.
Properties
IUPAC Name |
(5R)-5-phenyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILQDNHZGKJBK-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469462 | |
Record name | (R)-5-phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54705-41-8 | |
Record name | (R)-5-phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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